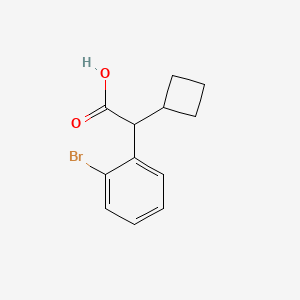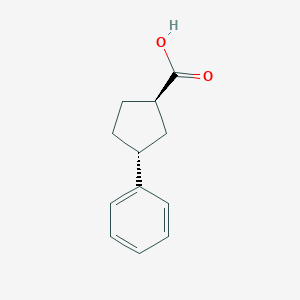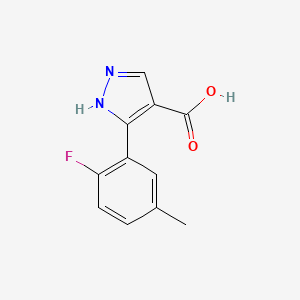
2-(2-bromophenyl)-2-cyclobutylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-2-cyclobutylacetic acid, also known as BPCB, is a synthetic organic compound belonging to the family of cyclobutylacetic acids. It is a colorless liquid that is soluble in most organic solvents and has a melting point of -30°C. BPCB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
2-(2-bromophenyl)-2-cyclobutylacetic acid is believed to act as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme and blocks its action. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dosage and route of administration. In general, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and concentration, improved memory and cognitive function, and increased muscle strength and coordination. In addition, it has been shown to have an anti-inflammatory effect, as well as to reduce anxiety and improve mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2-bromophenyl)-2-cyclobutylacetic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that this compound is a highly toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its effects.
Direcciones Futuras
In the future, further research is needed to better understand the biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid. Additionally, research should be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Additionally, research should be conducted to explore the potential environmental effects of this compound, as it is a potentially toxic compound. Finally, research should be conducted to explore the potential of this compound as a biomarker for certain diseases or environmental pollutants.
Métodos De Síntesis
2-(2-bromophenyl)-2-cyclobutylacetic acid can be synthesized via a number of different routes. One of the most common methods involves the reaction of 2-bromo-2-phenylacetic acid with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the biochemical and physiological effects of certain drugs, such as anticholinesterase drugs. Additionally, this compound has been used to study the effects of certain environmental pollutants on biochemical and physiological processes.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)

![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)



